molecular formula C11H23NO B13263564 2-[(Pentan-2-yl)amino]cyclohexan-1-ol

2-[(Pentan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13263564
M. Wt: 185.31 g/mol
InChI Key: CXBGJKXCXOOKHA-UHFFFAOYSA-N
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Description

2-[(Pentan-2-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C11H23NO. It is a cyclohexanol derivative where the hydroxyl group is substituted with a pentan-2-ylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine-alcohol product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(Pentan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted cyclohexanol derivatives.

Scientific Research Applications

2-[(Pentan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Pentan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(Pentan-3-yl)amino]cyclohexan-1-ol: A similar compound with a different positional isomer of the pentyl group.

    2-[(Phenylamino)cyclohexan-1-ol: A compound with a phenyl group instead of a pentyl group.

Uniqueness

2-[(Pentan-2-yl)amino]cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(pentan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-6-9(2)12-10-7-4-5-8-11(10)13/h9-13H,3-8H2,1-2H3

InChI Key

CXBGJKXCXOOKHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1CCCCC1O

Origin of Product

United States

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